2-Iodo-3-methoxybenzaldehyde

Catalog No.
S13342894
CAS No.
M.F
C8H7IO2
M. Wt
262.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-3-methoxybenzaldehyde

Product Name

2-Iodo-3-methoxybenzaldehyde

IUPAC Name

2-iodo-3-methoxybenzaldehyde

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

InChI

InChI=1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3

InChI Key

QZQLZRSMGYUBKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1I)C=O

2-Iodo-3-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₇IO₂. It features a benzaldehyde group with an iodine atom at the 2-position and a methoxy group at the 3-position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The aldehyde functional group can be oxidized to form carboxylic acids or other derivatives.
  • Reduction: The aldehyde can also be reduced to form primary alcohols.
  • Substitution Reactions: The iodine atom can undergo nucleophilic substitution, allowing for the introduction of other substituents.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.

These reactions are facilitated by the compound's reactive functional groups, making it a versatile intermediate in organic synthesis .

Research indicates that 2-iodo-3-methoxybenzaldehyde may exhibit biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures often show anti-inflammatory and antimicrobial properties. The presence of iodine in the structure can enhance biological activity due to its unique electronic properties, which may influence interactions with biological targets .

Several methods exist for synthesizing 2-iodo-3-methoxybenzaldehyde:

  • Formylation of 2-Iodo-3-methoxyphenol: This method involves introducing the aldehyde group to the phenolic compound through formylation reactions.
  • Vilsmeier-Haack Reaction: Utilizing 2-hydroxy-3-methoxybenzoic acid as a starting material, this reaction allows for the introduction of the aldehyde group under controlled conditions.
  • Iodination of Methoxybenzaldehydes: Direct iodination of methoxy-substituted benzaldehydes can also yield 2-iodo derivatives.

These methods highlight the compound's accessibility for further research and application .

2-Iodo-3-methoxybenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored as a lead compound in drug development.
  • Material Science: Its unique properties could be utilized in developing new materials or coatings.

These applications underscore its versatility and significance in research and industry .

Interaction studies involving 2-iodo-3-methoxybenzaldehyde are crucial for understanding its reactivity and potential biological effects. Investigating how this compound interacts with enzymes, receptors, or other biological molecules can provide insights into its mechanism of action and therapeutic potential. Such studies are essential for advancing its applications in medicinal chemistry .

Several compounds share structural similarities with 2-iodo-3-methoxybenzaldehyde. Here is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsCommonly used as a precursor in organic synthesis
5-Bromo-2-hydroxy-3-methoxybenzaldehydeBromine instead of iodineExhibits different reactivity patterns
4-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsKnown for strong antioxidant properties
4-Iodo-2-hydroxybenzaldehydeIodine at the para positionDifferent sterics may influence reactivity

The unique combination of iodine substitution and the positioning of functional groups in 2-iodo-3-methoxybenzaldehyde distinguishes it from these similar compounds, potentially enhancing its biological activity and chemical reactivity .

This comprehensive overview highlights the significance and versatility of 2-iodo-3-methoxybenzaldehyde in both scientific research and practical applications.

2-Iodo-3-methoxybenzaldehyde is systematically named according to IUPAC guidelines as 2-iodo-3-methoxybenzaldehyde, reflecting the positions of its functional groups on the benzene ring. Its molecular formula is $$ \text{C}8\text{H}7\text{IO}_2 $$, with a molecular weight of 278.05 g/mol. The compound’s structure features:

  • An aldehyde group (-CHO) at position 1
  • An iodine atom at position 2
  • A methoxy group (-OCH$$_3$$) at position 3

Structural Representation

      O        ||  CHO—C₁—C₂(I)—C₃(OCH₃)—C₄—C₅—C₆  

Key Identifiers

PropertyValueSource
InChI Code1S/C8H7IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
InChI KeyQZQLZRSMGYUBKN-UHFFFAOYSA-N
SMILESCOC1=C(C=O)C(=CC=C1)I
Purity97%

The compound is structurally distinct from related derivatives such as 3-hydroxy-2-iodo-4-methoxybenzaldehyde (CAS 138490-94-5) and 2-iodo-3,4-dimethoxybenzaldehyde (CAS 138490-95-6), which differ in hydroxylation patterns and methoxy group placement (Table 1).

Table 1: Comparative Analysis of Iodinated Benzaldehyde Derivatives

Compound NameSubstituentsMolecular Formula
2-Iodo-3-methoxybenzaldehyde2-I, 3-OCH$$_3$$C$$8$$H$$7$$IO$$_2$$
3-Hydroxy-2-iodo-4-methoxybenzaldehyde2-I, 3-OH, 4-OCH$$_3$$C$$8$$H$$7$$IO$$_3$$
2-Iodo-3,4-dimethoxybenzaldehyde2-I, 3-OCH$$3$$, 4-OCH$$3$$C$$9$$H$$9$$IO$$_3$$

Historical Context of Discovery and Early Research

The synthesis of 2-iodo-3-methoxybenzaldehyde emerged from advancements in directed ortho-metallation (DoM) and halogenation techniques developed in the 1980s–1990s. Early routes involved:

  • Regioselective iodination of 3-methoxybenzaldehyde using iodine monochloride (ICl) in acetic acid.
  • Ortho-lithiation strategies, where a methoxy group directs deprotonation at the adjacent position, followed by trapping with iodine.

A pivotal innovation was the use of tetramethylethylenediamine (TMEDA) to enhance lithiation efficiency, as demonstrated in the synthesis of [13C]-labeled analogs. Modern protocols employ palladium-catalyzed C–H activation, enabling milder conditions and higher selectivity.

Position in Benzaldehyde Derivative Taxonomy

Within the benzaldehyde derivative family, this compound belongs to the ortho-halogenated methoxybenzaldehyde subclass. Its taxonomic neighbors include:

  • Vanillin derivatives (e.g., 5-iodovanillin)
  • Polyhalogenated benzaldehydes (e.g., 2,5-diiodo-4-methoxybenzaldehyde)
  • Hydroxy-methoxy variants (e.g., 3-hydroxy-4-methoxybenzaldehyde)

The iodine atom’s +5 oxidation state and large atomic radius distinguish it from chloro- or bromo-analogs, conferring unique electronic and steric properties critical for Suzuki-Miyaura couplings.

Direct iodination represents one of the most efficient approaches for synthesizing 2-iodo-3-methoxybenzaldehyde and related compounds [1]. The electrophilic iodination of methoxybenzaldehydes can be achieved through several established methodologies, each offering distinct advantages in terms of regioselectivity, reaction conditions, and substrate scope [2].

Electrophilic Iodination with N-Iodosuccinimide

The use of N-iodosuccinimide in combination with Lewis acid catalysts has emerged as a prominent strategy for the direct iodination of aromatic aldehydes [1]. Iron trichloride serves as an effective catalyst, facilitating the activation of N-iodosuccinimide under mild conditions [1]. The reaction typically proceeds in dichloromethane at temperatures ranging from 0 to 25 degrees Celsius over 12 to 24 hours [3]. This methodology demonstrates particular effectiveness with 2-methoxybenzaldehyde derivatives, where the methoxy group directs electrophilic attack to specific positions on the aromatic ring [1].

Research has demonstrated that the combination of iron trichloride with ionic liquid systems can significantly enhance reaction efficiency [1]. When 2-methoxybenzaldehyde is treated with N-iodosuccinimide in the presence of 5 molar percent iron trichloride and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid, the 5-iodinated compound is obtained as the sole product in 88 percent yield after 2.5 hours [1]. This represents a substantial improvement over traditional methods that require stoichiometric amounts of catalyst and extended reaction times [1].

Alternative Halogenation Approaches

Iodine monochloride represents another viable reagent for the direct iodination of methoxybenzaldehydes [2]. Under anhydrous conditions, evidence suggests the formation of charge-transfer complexes between electron-rich aromatic compounds and iodine monochloride [2]. This interaction undergoes electron-transfer reactions to form radical cation ion-pairs, which subsequently collapse to give either iodination or chlorination products [2].

The directed ortho-metalation approach provides an alternative route to iodinated benzaldehydes with high regioselectivity [4]. This methodology involves the lithiation of aromatic substrates bearing directing groups, followed by electrophilic trapping with iodine sources [4]. The reaction typically employs lithium diisopropylamide at temperatures of negative 78 degrees Celsius, followed by quenching with molecular iodine [4].

MethodConditionsRegioselectivityYield (%)Advantages
N-Iodosuccinimide + Iron trichlorideDCM, 0-25°C, 12-24 hMeta to methoxy group60-80Mild conditions, commercial reagents
N-Iodosuccinimide + Lewis acidVarious Lewis acids, mild conditionsSubstrate dependent50-90Tunable selectivity
Iodine monochlorideAnhydrous conditions, charge-transfer complexVariable40-70Simple reagent system
N-Iodosuccinimide + Ionic liquid5 mol% FeCl3, 2.5 h, 88% yieldSingle product (position 5)88Low catalyst loading, high selectivity
Directed ortho-metalation approachLDA, -78°C, then I2 quenchOrtho to directing group70-85High regioselectivity

Regiochemical Control in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution reactions on methoxybenzaldehydes is governed by the competing electronic effects of the methoxy and aldehyde substituents [5]. Understanding these electronic influences is crucial for achieving selective synthesis of 2-iodo-3-methoxybenzaldehyde and controlling the formation of regioisomeric products [5].

Electronic Effects and Directing Group Influence

The methoxy group functions as an electron-donating substituent through resonance effects, activating the aromatic ring toward electrophilic substitution at the ortho and para positions relative to itself [6]. Conversely, the aldehyde group acts as an electron-withdrawing substituent through both inductive and resonance effects, deactivating the ring and directing substitution to the meta position [6] [5].

In methoxybenzaldehyde derivatives, these competing directive effects result in complex regioselectivity patterns [5]. Theoretical studies using Molecular Electron Density Theory have revealed that the presence of electron-withdrawing groups such as aldehydes only slightly polarizes the aromatic electron density toward the substituted carbon position [5]. The activation energies associated with competitive regioisomeric reaction pathways typically fall within narrow ranges, often 15.5 to 18.3 kilocalories per mole, making regioselectivity control challenging [5].

Quantitative Regioselectivity Analysis

Experimental and computational studies have established quantitative relationships for regioselectivity in electrophilic aromatic substitution of deactivated benzene derivatives [5]. Using the Eyring-Polanyi equation, researchers have determined regioselectivity ratios for substitution reactions, with typical patterns showing preferences for meta substitution in deactivated systems [5]. For benzenesulfonic acid derivatives, the observed regioselectivity ratio of 18.7 (ortho) : 81.0 (meta) : 0.3 (para) demonstrates the strong meta-directing influence of electron-withdrawing groups [5].

The regioselectivity of halogenation reactions can be influenced by reaction conditions, including temperature, solvent, and catalyst choice [7]. Fluorinated alcohols such as hexafluoroisopropanol have been shown to enhance regioselectivity in halogenation reactions with N-halosuccinimides [7]. Under these conditions, a wide diversity of halogenated aromatic compounds can be obtained in good yields with high regioselectivity [7].

Substrate TypeElectronic EffectPreferred PositionSelectivity Ratio (o:m:p)Key Factors
MethoxybenzaldehydeMixed activation/deactivationMeta to CHO, ortho/para to OMe18.7:81.0:0.3Competing directive effects
Deactivated benzaldehydesStrong deactivationMeta position5:90:5Electron withdrawal
Activated aromatic systemsStrong activationOrtho/para positions70:5:25Electron donation
Sterically hindered substratesSteric hindrance dominantLeast hindered positionVariableSteric accessibility
Electron-rich aromaticsStrong activationOrtho/para positions60:10:30Electronic activation

Steric and Electronic Considerations

The interplay between steric and electronic factors significantly influences the regioselectivity of electrophilic aromatic substitution reactions [5]. Weak repulsive steric interactions can affect the approach of electrophiles to specific positions on the aromatic ring [5]. These steric effects become particularly important when dealing with bulky electrophiles or substrates bearing sterically demanding substituents [5].

The electronic properties of substituents also determine the stability of intermediate complexes formed during electrophilic aromatic substitution [5]. Electron-donating groups stabilize the positively charged intermediate through resonance delocalization, while electron-withdrawing groups destabilize these intermediates [6]. This differential stabilization contributes to the observed regioselectivity patterns in substituted aromatic compounds [6].

Optimization of Demethylation-Realkylation Sequences

Demethylation-realkylation sequences provide an alternative synthetic approach to 2-iodo-3-methoxybenzaldehyde, particularly when direct methods prove challenging or when specific substitution patterns are required [8]. These methodologies involve the selective cleavage of aromatic methyl ethers followed by controlled reintroduction of alkyl groups [8] [9].

Boron-Based Demethylation Strategies

Boron trichloride has been established as a selective demethylating agent for sterically hindered aromatic ethers [8]. The reagent demonstrates particular effectiveness in cleaving methoxy groups that are sterically congested or electronically activated [8]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from negative 78 degrees Celsius to room temperature in dichloromethane [8].

The selectivity of boron trichloride demethylation arises from the preferential coordination to sterically accessible oxygen atoms [8]. The usual explanation for this selectivity is that central methoxy groups positioned out of the plane of the benzene ring exhibit enhanced basicity compared to their neighboring substituents [8]. This geometric factor allows for selective cleavage of specific methoxy groups in polysubstituted aromatic systems [8].

Boron tribromide represents an alternative demethylating agent with broader substrate scope [9]. The reagent functions through a similar mechanism but demonstrates enhanced reactivity toward a wider range of aromatic ethers [9]. Recent studies have demonstrated the effectiveness of boron tribromide in cleaving aromatic methyl ethers under controlled conditions, typically achieving yields of 70 to 90 percent [9].

Alternative Demethylation Methods

Acidic lithium bromide systems have emerged as effective alternatives for the demethylation of lignin-derived aromatic compounds [9]. These systems operate under moderate conditions, typically at 110 degrees Celsius with 1.5 molar hydrochloric acid for 2 hours [9]. The mechanism involves protonation of ether oxygen followed by nucleophilic substitution with bromide ion [9].

The versatility of acidic lithium bromide demethylation has been demonstrated with various lignin-derived compounds bearing one or two methoxy groups [9]. Compounds with two methoxy groups undergo demethylation faster than their monomethoxy analogs [9]. The presence of side-chain functional groups can lead to competing reactions, including halogenation of alkyl alcohols and condensation reactions involving carbonyl groups [9].

Lewis acid-catalyzed demethylation represents another approach for selective ether cleavage [10]. The reaction begins with protonation of the ether oxygen, followed by either substitution nucleophilic bimolecular or substitution nucleophilic unimolecular reaction pathways depending on the substrate structure [10]. Primary and methyl ethers typically undergo substitution through the bimolecular mechanism, while tertiary ethers proceed via the unimolecular pathway [10].

Demethylation AgentConditionsSelectivityYield (%)Realkylation MethodOverall Efficiency (%)
Boron trichloride-78°C to rt, DCMHindered methoxy groups80-95MeI/K2CO365-80
Boron tribromide-78°C, anhydrous conditionsGeneral demethylation70-90Alkyl halide/base55-75
Aluminum chlorideAnhydrous, controlled temperatureNon-selective60-85Alkylation reagents45-70
Acidic lithium bromide110°C, 1.5 M HCl, 2 hSelective for aromatic ethers75-90Post-reaction alkylation60-85
Lewis acid/HX systemsVariable temperatureModerate selectivity50-80Standard alkylation40-65

Realkylation Strategies

Following successful demethylation, the reintroduction of alkyl groups requires careful consideration of reaction conditions and reagent choice [11]. Standard methylation procedures typically employ methyl iodide in combination with potassium carbonate as base [11]. These conditions provide effective conversion of phenolic hydroxyl groups to methyl ethers under mild conditions [11].

Alternative alkylation strategies include the use of dimethyl sulfate or other alkylating agents in the presence of appropriate bases [12]. The choice of alkylating agent depends on the desired alkyl group and the substrate's sensitivity to reaction conditions [12]. Recent developments in biocatalytic methylation offer environmentally friendly alternatives to traditional chemical methods [12].

Novel Catalytic Approaches for Halogenation

The development of novel catalytic systems for aromatic halogenation has led to significant improvements in efficiency, selectivity, and environmental compatibility [13] [14]. These advanced methodologies offer enhanced control over regioselectivity while minimizing the use of hazardous reagents and harsh reaction conditions [13] [14].

Lewis Base Catalysis

1,4-Diazabicyclo[2.2.2]octane has emerged as a practical catalyst for aromatic halogenation using N-halosuccinimides [13]. This simple Lewis base catalyst enables the synthesis of aromatic halides under ambient conditions with yields up to 99 percent and excellent selectivity [13]. The relatively less reactive N-chlorosuccinimide can be effectively activated to promote chlorination processes using this catalytic system [13].

The versatility of 1,4-diazabicyclo[2.2.2]octane catalysis extends to multi-halogenated substrates, which can be achieved via one-pot, two-step synthesis protocols [13]. This approach demonstrates excellent yields and expands the potential applications of the methodology [13]. The catalyst system operates under mild conditions, making it suitable for substrates that might be sensitive to harsher reaction conditions [13].

Metal-Catalyzed Systems

Iron-based catalytic systems have demonstrated remarkable effectiveness in aromatic iodination reactions [1]. The combination of iron trichloride with ionic liquid media creates highly active iron triflimide species that catalyze halogenation under mild conditions [1]. This system requires only 5 molar percent catalyst loading and achieves complete conversion in significantly reduced reaction times compared to conventional methods [1].

The enhanced activity of iron triflimide systems has been attributed to the highly delocalized nature of the triflimide counterion [1]. The use of ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide provides additional benefits including increased reaction rates due to higher cohesive pressure and simplified product separation [1].

Palladium-catalyzed halogenation represents another approach for selective aromatic functionalization [15]. While traditionally applied to demethylation reactions, palladium catalysts have shown promise in halogenation processes under specific conditions [15]. The methodology typically requires elevated temperatures and coordinating solvents but can provide access to halogenated products that are difficult to obtain through other methods [15].

Catalyst SystemHalogenating AgentReaction MediumTemperature (°C)Catalyst Loading (mol%)Substrate ScopeKey Advantages
Iron(III) triflimideN-IodosuccinimideIonic liquid [BMIM]NTf225-805Broad, including aldehydesLow loading, high activity
DABCO (Lewis base)N-HalosuccinimidesConventional solventsRoom temperature10-20Activated aromaticsSimple, practical
Triptycenyl sulfideN-HalosuccinimidesOrganic solventsAmbient conditions5-10Wide range of aromaticsExceptional activity
Palladium acetateHalogen sourcesCoordinating solvents80-1502.5-10Limited scopeMild conditions
Copper-based catalystsVarious halogen donorsAqueous or organic50-1001-5Moderate scopeCost-effective

Mechanistic Considerations

The mechanisms underlying novel catalytic halogenation processes involve complex interactions between catalysts, halogenating agents, and aromatic substrates [14]. Lewis base catalysts typically function by activating N-halosuccinimides through coordination, creating more electrophilic halogen species [14]. This activation enhances the reactivity of the halogenating agent while maintaining selectivity for specific aromatic positions [14].

Metal-catalyzed systems operate through different mechanisms, often involving the formation of metal-halogen complexes that serve as active halogenating species [1]. The choice of metal and supporting ligands influences both the reactivity and selectivity of these systems [1]. Recent advances in catalyst design have focused on developing systems that combine high activity with excellent functional group tolerance [1].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

261.94908 g/mol

Monoisotopic Mass

261.94908 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types